molecular formula C16H13ClO3 B12733796 (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one CAS No. 152809-69-3

(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12733796
CAS No.: 152809-69-3
M. Wt: 288.72 g/mol
InChI Key: KCTNGNPVURILGU-KRXBUXKQSA-N
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Description

(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and materials science research. This compound belongs to the class of 1,3-diphenyl-2-propene-1-ones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system . Its molecular formula is C16H15ClO4 . The presence of the reactive α,β-unsaturated keto function is responsible for its broad spectrum of reported pharmacological activities and makes it a versatile intermediate for synthesizing various heterocyclic compounds . Researchers value this chalcone for its potential multi-target applications. The compound's core structure is known to exhibit antimicrobial activity, particularly when substituted with electron-releasing groups like methoxy and hydroxyl, as well as chloro pharmacophores . The anti-inflammatory properties are attributed to the α,β-unsaturated carbonyl moiety, which can inhibit mediators like nitric oxide (NO) involved in inflammatory responses . Furthermore, chalcone derivatives have demonstrated promising anticancer effects through cytotoxicity against various cell lines, and their planar, conjugated structure facilitates investigation into nonlinear optical (NLO) properties for materials science applications . The mechanism of action for its biological activity often involves the molecule's ability to fit into enzyme active sites, such as cysteine proteases in antimalarial research, or to undergo electron transfer reactions due to its completely delocalized π-electron system . Modern research employs Density Functional Theory (DFT) calculations to understand its chemical reactivity, molecular electrostatic potential, and Fukui functions . Molecular docking simulations have shown that structurally similar chalcones can exhibit substantial binding interactions with antiviral proteins, indicating potential for development as therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Researchers should handle the compound appropriately, utilizing spectroscopic data (FT-IR, UV-Vis, NMR) and computational modeling to characterize it in their experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152809-69-3

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO3/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12/h2-10,19H,1H3/b8-2+

InChI Key

KCTNGNPVURILGU-KRXBUXKQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The most common and authoritative method for preparing (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves the base-catalyzed aldol condensation between 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone. This reaction forms the α,β-unsaturated ketone system characteristic of chalcones.

  • Reactants :

    • 4-Chlorobenzaldehyde (aromatic aldehyde with chloro substituent)
    • 4-Hydroxy-3-methoxyacetophenone (aromatic ketone with hydroxy and methoxy substituents)
  • Catalyst/Base : Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

  • Solvent : Methanol or ethanol is commonly used to dissolve reactants and base.

  • Reaction Conditions :

    • Room temperature to mild heating (25–60 °C)
    • Stirring for 12–24 hours to ensure completion
    • pH adjustment post-reaction to neutralize the mixture
  • Workup :

    • Acidification or neutralization with ammonium chloride or sodium bicarbonate
    • Extraction with ethyl acetate or similar organic solvents
    • Drying over anhydrous sodium sulfate
    • Purification by recrystallization or flash column chromatography

Example from Recent Research

A representative synthesis protocol adapted from recent literature for a structurally related chalcone derivative (with similar substitution pattern) is as follows:

Step Procedure Details
1 Mixing Equimolar amounts of 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone dissolved in methanol
2 Base addition Solid NaOH (2.5 equivalents) added to the solution under stirring
3 Reaction time Stirred at room temperature for 16 hours
4 Neutralization pH adjusted to neutral with saturated NH4Cl solution
5 Extraction Organic layer extracted with ethyl acetate
6 Washing Washed with saturated NaCl solution
7 Drying Dried over Na2SO4
8 Solvent removal Evaporation under reduced pressure
9 Purification Flash column chromatography (silica gel, hexane/ethyl acetate 7:3)

Yield: Approximately 70–75% of pure chalcone as a bright yellow solid.

Reaction Mechanism Highlights

  • The base deprotonates the α-hydrogen of the acetophenone derivative, generating an enolate ion.
  • The enolate attacks the carbonyl carbon of the aldehyde, forming a β-hydroxyketone intermediate.
  • Under the reaction conditions, dehydration occurs, yielding the α,β-unsaturated ketone with E-configuration predominating due to thermodynamic stability.

Alternative Synthetic Routes and Modifications

Acid-Catalyzed Condensation

Though less common for this compound, acid-catalyzed aldol condensation can be employed, using acidic media such as HCl or p-toluenesulfonic acid. This method often requires careful control of reaction time and temperature to avoid side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate chalcone formation, reducing reaction times from hours to minutes while maintaining good yields and purity. This method uses the same reactants and base but applies microwave energy to enhance reaction kinetics.

Solvent-Free and Green Chemistry Approaches

Recent advances include solvent-free grinding methods or use of environmentally benign solvents (e.g., water or ionic liquids) with solid bases or catalysts to improve sustainability and reduce hazardous waste.

Analytical Data Supporting Preparation

The synthesized compound is typically characterized by:

Technique Observed Data (Typical)
1H NMR (CDCl3) Signals corresponding to aromatic protons, olefinic protons with coupling constants (~15 Hz) confirming E-configuration, methoxy singlet (~3.9 ppm), and phenolic OH
13C NMR Carbonyl carbon (~190–195 ppm), aromatic carbons, olefinic carbons
Mass Spectrometry Molecular ion peak at m/z 288.7 (M+), consistent with C16H13ClO3
Melting Point Typically in the range 150–160 °C, depending on purity
UV-Vis Spectroscopy Characteristic absorption bands due to conjugated system

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Solvent Conditions Yield (%) Notes
Claisen–Schmidt (Base-catalyzed) 4-Chlorobenzaldehyde + 4-Hydroxy-3-methoxyacetophenone NaOH or KOH Methanol or Ethanol RT to 60 °C, 12–24 h 70–75 Most common, reliable
Acid-catalyzed Aldol Same HCl or p-TsOH Alcoholic or aqueous Mild heating Moderate Less common, requires control
Microwave-assisted Same NaOH or KOH Methanol or solvent-free Microwave, minutes Comparable Faster, energy-efficient
Solvent-free grinding Same Solid base (e.g., KOH) None Room temperature, minutes Moderate to good Green chemistry approach

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones, including (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, are recognized for their potential as anticancer agents. Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and gastric cancers.

Case Studies

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of chalcones can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, compounds similar to this compound have demonstrated half-maximal inhibitory concentrations (IC50_{50}) ranging from 4.07 to 5.09 in MCF-7 cells, indicating strong anticancer potential .
  • Mechanism of Action :
    • The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is critical for its therapeutic efficacy. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets, leading to increased cytotoxic effects .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activities. These properties are attributed to the presence of phenolic hydroxyl groups that scavenge free radicals.

Research Findings

  • Studies have shown that this compound can effectively reduce oxidative stress markers in cellular models, thereby protecting against oxidative damage. This is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders .

Photoprotective Effects

The compound has also been investigated for its potential as a photoprotective agent due to its ability to absorb UV radiation.

Applications in Skincare

  • Sunscreen Formulations :
    • The antioxidant properties combined with UV absorption capabilities make this compound a promising candidate for inclusion in sunscreen products. Its effectiveness in protecting skin cells from UV-induced damage has been supported by various studies .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines
Antioxidant PropertiesReduces oxidative stress markers
Photoprotective EffectsPotential use in sunscreen formulations

Mechanism of Action

The mechanism of action of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Modifications and Electronic Effects

Substituent variations significantly influence the physicochemical and biological properties of chalcones. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Chalcones
Compound Name Substituents (Aryl Rings) Key Properties Reference
(Target Compound) 4'-Cl, 4-OH-3-OMe Antibacterial (vs. S. aureus), moderate antioxidant activity
(E)-1-(4-Methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one 4-OMe, 4-OH-3-OMe Potent anti-inflammatory and antioxidant effects; upregulates Nrf2/ARE pathway
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4'-Cl, 4-OMe Enhanced crystallinity; used in photophysical studies
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one 4-Cl, 2-F-4-OMe Improved solubility; potential CNS activity
(E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 4'-Cl, 4-NMe₂ Strong electron-donating effects; altered UV-Vis absorption
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-F, 2-OH Antimicrobial activity; structural flexibility due to ortho-OH
Antibacterial Activity

The target compound exhibits moderate activity against Gram-positive bacteria (S. aureus), attributed to the 4-chlorophenyl group’s hydrophobicity and the vanilloid moiety’s hydrogen-bonding capacity . In contrast, derivatives with nitro groups (e.g., 3-nitrophenyl) show enhanced broad-spectrum antibacterial effects due to increased electrophilicity .

Antioxidant and Anti-inflammatory Effects

Compared to the target compound, analogues like (E)-1-(4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one exhibit stronger antioxidant activity (IC₅₀ = 12 μM in H₂O₂-induced PC12 cell protection) by stabilizing free radicals via the 4-OH-3-OMe group . Anti-inflammatory activity correlates with methoxy positioning; para-methoxy derivatives are less active than ortho/meta-substituted ones .

Structural Stability and Supramolecular Interactions

Methoxy and ethoxy substituents influence crystal packing. For example, (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one forms denser supramolecular networks via C–H···O interactions compared to the target compound, which relies on O–H···O hydrogen bonds .

Biological Activity

(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes a chlorophenyl moiety and hydroxy-methoxy substitutions that are believed to enhance its biological efficacy.

The molecular formula of this compound is C16H13ClO3C_{16}H_{13}ClO_{3}, with a molecular weight of approximately 288.73 g/mol. It is classified as achiral and features one E/Z center. The structural formula can be represented as follows:

\text{SMILES }COC1=CC(\C=C\C(=O)C2=CC=C(Cl)C=C2)=CC=C1O

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on various studies.

Anticancer Activity

Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation and inducing apoptosis. For instance, a study conducted on various cancer cell lines demonstrated that this chalcone derivative effectively inhibits cell growth through multiple mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in breast cancer cells, thereby preventing further proliferation.
StudyCell LinesConcentrationMechanism
DU145, PC-350 μMInduction of apoptosis
HeLa, A549100 μMCell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The findings suggest that it possesses significant antibacterial properties:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.12 µg/mL to 250 µg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli125
Klebsiella pneumoniae250

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates, with the compound showing a dose-dependent effect.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this chalcone against clinical isolates of Staphylococcus aureus. Results indicated that at concentrations as low as 6.25 µg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an alternative antimicrobial agent.

Q & A

Q. What are the optimal conditions for synthesizing (E)-1-(4'-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A method involves reacting 4-chloroacetophenone (1 mol) with 4-hydroxy-3-methoxybenzaldehyde (1 mol) in ethanol (15–20 mL) under alkaline conditions (20% KOH) at room temperature for 4 hours. Recrystallization from ethanol yields pure crystals suitable for X-ray diffraction . Key parameters include stoichiometric molar ratios, ethanol as a solvent for slow evaporation, and KOH as a catalyst.

Q. How is the E-configuration of the compound confirmed experimentally?

The E-configuration is validated using:

  • XRD analysis : Single-crystal X-ray diffraction provides bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between aromatic rings, confirming the trans arrangement .
  • IR spectroscopy : Absorption bands for α,β-unsaturated ketones (C=O stretch at ~1650–1680 cm⁻¹) and phenolic OH groups (~3200–3500 cm⁻¹) align with the proposed structure .
  • NMR : The 1H^1H NMR spectrum shows coupling constants (J ≈ 15–16 Hz) for the trans-alkene protons .

Q. What are the basic physicochemical properties critical for experimental design?

Key properties include:

  • Solubility : Ethanol is preferred for recrystallization due to moderate solubility .
  • UV-Vis absorption : λmax at ~350–370 nm (attributed to the conjugated enone system) aids in purity assessment .
  • Thermal stability : Melting points (e.g., ~160–180°C) are consistent with chalcone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or antioxidant activity across studies may arise from:

  • Experimental variables : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or assay conditions (e.g., nutrient media pH) .
  • Sample purity : Impurities from incomplete recrystallization or side reactions (e.g., Z-isomer formation) can alter bioactivity. Validate purity via HPLC or HR-MS .
  • Mechanistic variability : Use orthogonal assays (e.g., time-kill kinetics for antimicrobials, DPPH/FRAP for antioxidants) to confirm activity .

Q. What advanced synthetic strategies improve yield or selectivity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining >80% yield .
  • Solvent-free conditions : Minimizes byproduct formation by using solid-phase catalysts like NaOH/Al2O3.
  • Chiral resolution : For enantiopure derivatives, employ chiral auxiliaries or chromatography with cellulose-based stationary phases .

Q. How do DFT calculations align with experimental structural data?

DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:

  • Bond parameters : Calculated C=O bond lengths (1.22 Å) and C-C-C angles (~120°) match XRD data within 1% error .
  • Electronic transitions : TD-DFT predicts UV-Vis λmax at 358 nm, corroborating experimental observations .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) observed in crystal packing .

Q. What methodologies elucidate the compound’s antimicrobial mechanism?

  • Molecular docking : Simulate binding to microbial targets (e.g., E. coli DNA gyrase) to identify key interactions (e.g., H-bonding with 4-hydroxy-3-methoxy group) .
  • ROS induction assays : Measure reactive oxygen species (ROS) levels in treated bacterial cultures via fluorescence probes (e.g., DCFH-DA) .
  • Membrane disruption tests : Use SYTOX Green uptake assays to assess cell membrane permeability .

Q. How can crystallography address challenges in polymorph identification?

  • Solvent screening : Test polar (ethanol, DMSO) vs. nonpolar (hexane) solvents to isolate distinct polymorphs .
  • Temperature-controlled crystallization : Slow cooling (0.5°C/min) reduces stacking faults in triclinic crystal systems .
  • SC-XRD refinement : Resolve disorder in methoxy/chlorophenyl groups using SHELXL with anisotropic displacement parameters .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace 4'-chloro with fluoro or nitro groups to modulate electron-withdrawing effects .
  • Bioisosteric replacement : Substitute the phenolic OH with methoxy or acetyl groups to enhance lipophilicity .
  • In silico screening : Use QSAR models to predict bioactivity based on Hammett constants (σ) of substituents .

Q. How should hazardous intermediates (e.g., 4'-chloro-3'-hydroxypropiophenone) be managed?

  • Waste segregation : Separate halogenated byproducts for incineration by licensed facilities .
  • Safety protocols : Use fume hoods during aldehyde/ketone reactions to avoid inhalation of volatile intermediates .
  • Green chemistry : Replace KOH with biodegradable catalysts (e.g., choline hydroxide) to reduce environmental impact .

Methodological Guidance for Advanced Studies

Q. What advanced characterization techniques validate non-linear optical (NLO) properties?

  • Hyperpolarizability measurements : Use Kurtz-Perry powder SHG tests to quantify β values (~10⁻³⁰ esu for chalcones) .
  • Z-scan technique : Determine nonlinear refractive index (n2) and absorption coefficient (βeff) under laser irradiation .

Q. How to analyze thermal degradation pathways?

  • TGA-DSC : Identify decomposition steps (e.g., loss of methoxy group at ~250°C) and correlate with FTIR gas-phase analysis .
  • Py-GC/MS : Characterize pyrolytic fragments (e.g., chlorophenol derivatives) to infer stability .

Q. What computational tools model intermolecular interactions in crystal lattices?

  • MERCURY software : Visualize hydrogen-bonding networks (e.g., O-H···O interactions) and quantify packing coefficients .
  • Hirshfeld surface analysis : Map contact surfaces (e.g., dnorm) to identify dominant interactions (e.g., H···Cl contacts) .

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